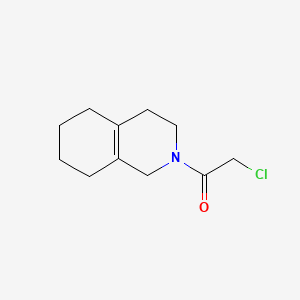
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves several steps, including cyclization and functional group modifications. One common method for synthesizing isoquinoline derivatives is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the acylation of β-phenylethylamine followed by cyclodehydration using a Lewis acid such as phosphoryl chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to improve yield and selectivity. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization have been shown to produce isoquinolines in excellent yields and short reaction times . Additionally, the use of microwave irradiation and ammonium acetate in the presence of a palladium catalyst has been reported to give various substituted isoquinolines in good yields .
化学反应分析
Types of Reactions
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of isoquinoline derivatives include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X), and acyl chlorides (R-COCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline derivatives can yield quinolines, while reduction can produce tetrahydroisoquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline derivatives .
科学研究应用
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) has several scientific research applications, including:
作用机制
The mechanism of action of isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of enzymes and preventing their activity . They can also interact with receptors on the surface of cells, modulating cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure and functional groups of the isoquinoline derivative .
相似化合物的比较
Isoquinoline,2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro-(9ci) can be compared with other similar compounds, such as:
Quinoline: Quinoline is a structural isomer of isoquinoline and has similar chemical properties.
Tetrahydroisoquinoline: Tetrahydroisoquinoline is a reduced form of isoquinoline and has different reactivity and biological activity.
Benzylisoquinoline: Benzylisoquinoline is a derivative of isoquinoline with a benzyl group attached, which can affect its chemical and biological properties.
属性
CAS 编号 |
158890-35-8 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.705 |
IUPAC 名称 |
2-chloro-1-(3,4,5,6,7,8-hexahydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H16ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-8H2 |
InChI 键 |
ZZHPFMBWLWMMJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)CCN(C2)C(=O)CCl |
同义词 |
Isoquinoline, 2-(chloroacetyl)-1,2,3,4,5,6,7,8-octahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















